![molecular formula C16H18N2O4S B5796159 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Overview
Description
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, also known as MSMA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamides and has been found to possess a wide range of biological activities, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis Applications
- N
2-[(4-methoxyphenyl)sulfonyl]-N2-(4-methylphenyl)glycinamide and related compounds have been utilized in the synthesis of complex molecular structures. For instance, Weinreb amide-based synthetic equivalents were developed for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, using a two-step reaction involving N-benzylation and addition of arylmagnesium halide on the Weinreb Amide (WA) functionality. This method enables the convenient synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline through reduction and acid-promoted cyclization (Kommidi, Balasubramaniam, & Aidhen, 2010).
Herbicidal Applications
- Another research area involves the reaction of Lawesson's Reagent with glycinamides to produce compounds with significant selective herbicidal activity. For example, the reaction of 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide with glycinamides resulted in the formation of 1,3,2-diazaphospholidin-4-thione-2-sulfides, which demonstrated high selective herbicidal activity against rap (He & Chen, 1997).
Anticancer Activity
- Sulfonamide derivatives have also been evaluated for their potential in cancer treatment. For instance, a study on sulfonamide-focused libraries revealed compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, showing promise as cell cycle inhibitors and potential anticancer agents. These compounds disrupt tubulin polymerization and decrease the S phase fraction in various cancer cell lines (Owa et al., 2002).
Antimicrobial Activity
- A series of sulfonyl esters, synthesized from reactions of sulfonyl chlorides with phenolic chalcone analogues, exhibited strong in vitro anticancer activities with moderate-to-high selectivity. These compounds induced apoptotic cell death and cell cycle arrest in cancer cell lines but had little effect on non-cancerous cell lines (Muškinja et al., 2019).
Molecular Synthesis and Characterization
- The compound has also been used in the synthesis of structurally complex molecules, such as the synthesis of 1,3-diaryl-1,3,2-diazaphospholidin-4-thione-2-sulfides via Lawesson's Reagent. The resultant compounds' structures were confirmed using various analytical and spectroscopic methods, and some demonstrated good herbicidal activity (He et al., 2000).
properties
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-3-5-13(6-4-12)18(11-16(17)19)23(20,21)15-9-7-14(22-2)8-10-15/h3-10H,11H2,1-2H3,(H2,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCBHYNTRLFFKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6827152 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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